molecular formula C12H11N3O2 B8026524 2-Pyrimidin-4-yl-nicotinic acid ethyl ester

2-Pyrimidin-4-yl-nicotinic acid ethyl ester

Cat. No.: B8026524
M. Wt: 229.23 g/mol
InChI Key: KWNQOMKRZORRFO-UHFFFAOYSA-N
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Description

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is a heterocyclic compound that combines a pyrimidine ring with a nicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester typically involves the reaction of pyrimidine derivatives with nicotinic acid esters. One common method is the condensation of 2-aminopyrimidine with ethyl nicotinate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidin-4-yl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-Pyrimidin-4-yl-nicotinic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrimidin-4-yl-nicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidin-4-yl-nicotinic acid ethyl ester is unique due to its combination of a pyrimidine ring and a nicotinic acid ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-pyrimidin-4-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-4-3-6-14-11(9)10-5-7-13-8-15-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQOMKRZORRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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